

A Comparative Guide to the Spectroscopic Data of Cyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanecarbonitrile

Cat. No.: B123593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **cyclohexanecarbonitrile** and two of its derivatives: 4-hydroxycyclohexanecarbonitrile and 4-oxocyclohexanecarbonitrile. The objective is to offer a centralized resource of experimental data to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for the selected **cyclohexanecarbonitrile** derivatives.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
Cyclohexanecarbonitrile	2.55 - 2.45 (m, 1H, CH-CN), 1.95 - 1.85 (m, 2H, axial CH ₂), 1.75 - 1.65 (m, 2H, equatorial CH ₂), 1.60 - 1.40 (m, 4H, CH ₂), 1.35 - 1.20 (m, 2H, CH ₂)
4-Hydroxycyclohexanecarbonitrile	3.80 (m, 1H, CH-OH), 2.60 (m, 1H, CH-CN), 2.10 - 1.95 (m, 4H, CH ₂), 1.80 - 1.60 (m, 4H, CH ₂), 1.55 (s, 1H, OH)
4-Oxocyclohexanecarbonitrile	2.90 - 2.75 (m, 1H, CH-CN), 2.60 - 2.40 (m, 4H, CH ₂ C=O), 2.35 - 2.15 (m, 4H, CH ₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
Cyclohexanecarbonitrile	121.9 (CN), 30.0 (CH-CN), 29.0 (CH ₂), 25.2 (CH ₂), 24.8 (CH ₂)
4-Hydroxycyclohexanecarbonitrile	122.5 (CN), 69.5 (CH-OH), 35.0 (CH ₂), 30.5 (CH-CN), 28.0 (CH ₂)
4-Oxocyclohexanecarbonitrile	209.0 (C=O), 121.0 (CN), 40.5 (CH ₂ C=O), 38.0 (CH-CN), 28.5 (CH ₂)

Note: The chemical shift of the nitrile carbon is a diagnostic tool for determining its stereochemistry. Equatorial nitriles typically resonate downfield (δ 126.8-124.4 ppm) compared to their axial counterparts (δ 124.6-118.6 ppm)[1].

Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)

Compound	Key Absorptions (cm ⁻¹)
Cyclohexanecarbonitrile	2930 (C-H str), 2860 (C-H str), 2245 (C≡N str), 1450 (C-H bend)[2]
4-Hydroxycyclohexanecarbonitrile	3400 (O-H str, broad), 2940 (C-H str), 2865 (C-H str), 2240 (C≡N str), 1455 (C-H bend), 1070 (C-O str)
4-Oxocyclohexanecarbonitrile	2950 (C-H str), 2870 (C-H str), 2248 (C≡N str), 1715 (C=O str), 1425 (C-H bend)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Cyclohexanecarbonitrile	109 [M] ⁺	82, 68, 55, 41[3]
4-Hydroxycyclohexanecarbonitrile	125 [M] ⁺	108, 96, 82, 69, 55
4-Oxocyclohexanecarbonitrile	123 [M] ⁺	95, 81, 67, 55, 41

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:**

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Typically -2 to 12 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0 to 220 ppm.
 - Number of Scans: 1024 or more scans, depending on the sample concentration.
 - Relaxation Delay: 2 seconds.
 - Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16 to 32 scans.

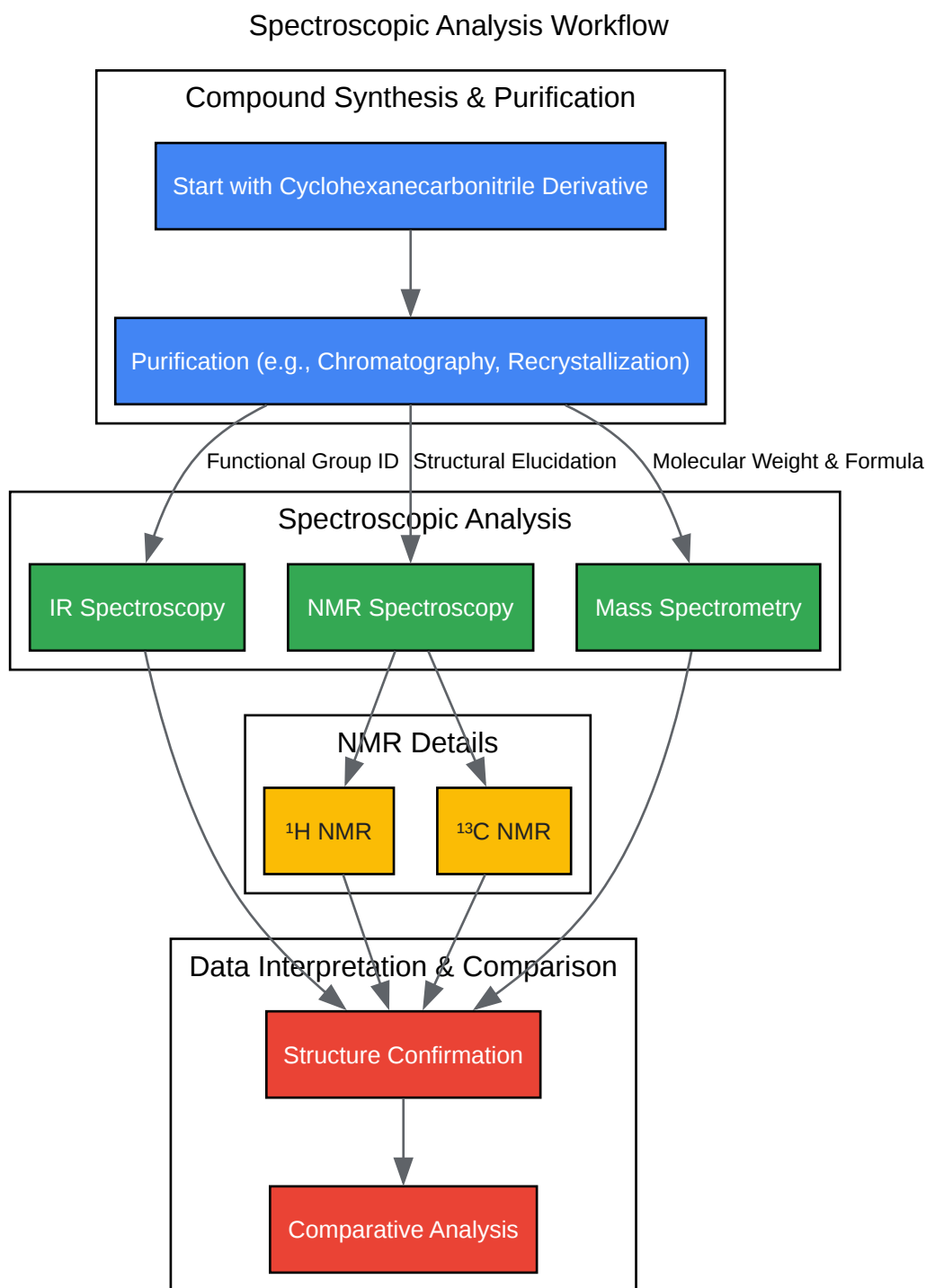
- Background: Record a background spectrum of the clean KBr/NaCl plates before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Column: A nonpolar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
 - Carrier Gas: Helium, with a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of acquiring and interpreting spectroscopic data for the characterization of **cyclohexanecarbonitrile** derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ^{13}C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarbonitrile [webbook.nist.gov]
- 3. Cyclohexanecarbonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of Cyclohexanecarbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123593#spectroscopic-data-comparison-for-cyclohexanecarbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com